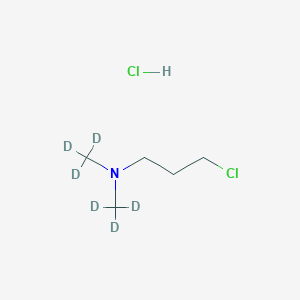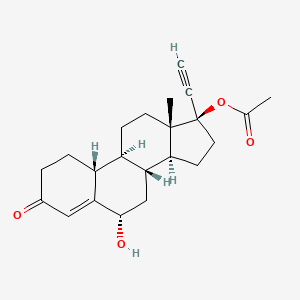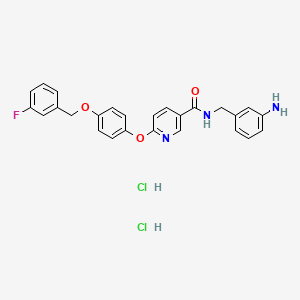
3-Dimethylaminopropyl-d6 Chloride Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride involves reactions that yield it as a highly pure compound, suitable for various industrial and research applications. It is synthesized from dehydroabietylamine (DHA) through multi-step reactions, involving the transformation of DHA into N,N-dimethyl dehydroabietyl amine (DMDHA) via the Eschweiler-Clarke Reaction, followed by reactions with hydrochloric acid and epichlorohydrin to obtain the final product with high purity and specific physical and chemical properties (Pei et al., 2014).
Molecular Structure Analysis
The molecular structure of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride has been characterized through various spectroscopic techniques, including X-ray diffraction, FT-IR, Raman, and NMR spectroscopy. These studies provide detailed insights into the compound's bond lengths, bond angles, torsion angles, and overall molecular geometry, ensuring a comprehensive understanding of its structural attributes (Borowiak et al., 2008).
Chemical Reactions and Properties
3-Dimethylaminopropyl-d6 Chloride Hydrochloride participates in various chemical reactions due to its role as an alkylating agent and intermediate. It has been found effective in anomeric deacylation reactions, leading to the formation of 1-O deprotected sugars, which are precursors for the formation of imidate glycosyl donors. Its versatility also extends to the removal of excess reagents in carbohydrate chemistry, demonstrating its wide applicability in synthetic organic chemistry (Andersen et al., 2015).
Physical Properties Analysis
The physical properties of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride, such as melting points, critical micelle concentrations (CMC), and surface tension, are crucial for its application in various domains. Its surface activities, compared to other compounds like benzalkonium chloride, suggest potential alternative uses in industrial applications. The compound's specific physical characteristics enable its effective use as a chemical intermediate in a wide range of reactions and formulations (Pei et al., 2014).
Chemical Properties Analysis
The chemical behavior of 3-Dimethylaminopropyl-d6 Chloride Hydrochloride is characterized by its reactivity and interactions with other compounds. Its ability to act as a recyclable catalyst in the acylation of inert alcohols and phenols underlines its importance in synthetic chemistry. The compound's interaction with nucleophilic substrates and the formation of transient intermediates further demonstrate its chemical versatility and utility as a catalyst in organic synthesis (Liu et al., 2014).
Scientific Research Applications
Bioconjugation and Biomaterials Synthesis
A Systematic Analysis of DMTMM vs EDC/NHS for Ligation of Amines to Hyaluronan in Water : This study compared the efficiency of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) against the standard EDC/NHS chemistry for amine ligation to hyaluronan. DMTMM exhibited superior yields across a variety of substrates without the need for precise pH control, making it a promising tool for synthesizing hyaluronan derivatives for biomedical applications (D’Este, Eglin, & Alini, 2014).
Organic Synthesis and Catalysis
4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation : This study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) as a catalyst for the acylation of inert alcohols and phenols under base-free conditions. The reaction mechanism was detailed, highlighting the catalyst’s efficiency and recyclability in organic synthesis (Liu et al., 2014).
Surface Modification and Material Science
Adhesion of Aeromonas hydrophila to Glass Surfaces Modified with Organosilanes : This research focused on modifying glass surfaces with various silanes, including (3-N,N-dimethyl-3-N-n-hexadecylammoniopropyl)trimethoxysilane chloride, to study the adhesive properties of Aeromonas hydrophila. The findings have implications for designing surfaces with antiadhesive and antibacterial properties, relevant in biomedical and environmental applications (Kręgiel, 2013).
Nanotechnology and Polymer Science
A Novel Polyester Composite Nanofiltration Membrane Prepared by Interfacial Polymerization Catalyzed by 4-Dimethylaminopyridine : This study showcased the use of 4-dimethylaminopyridine (DMAP) as a catalyst in the interfacial polymerization of pentaerythritol and trimesoyl chloride. The resulting nanofiltration membranes exhibited enhanced water permeability and anti-fouling ability, demonstrating DMAP's role in improving membrane performance for water treatment applications (Cheng et al., 2018).
Analytical Chemistry
Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory by High-Performance Liquid Chromatography : This method development study for the determination of benzydamine hydrochloride and its impurities utilized high-performance liquid chromatography, highlighting the analytical applications of dimethylaminopropyl-based compounds in pharmaceutical analysis (Carlucci, Iuliani, & Di Federico, 2010).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7(2)5-3-4-6;/h3-5H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNMDZRCXJETK-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylaminopropyl-d6 Chloride Hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)
![D-[4,5,6,6'-2H4]glucose](/img/structure/B1146263.png)

